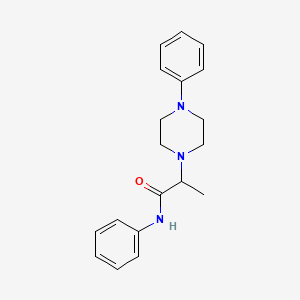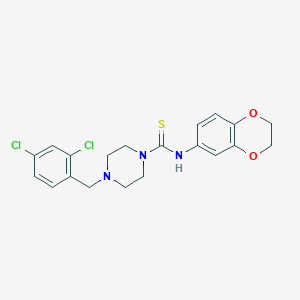![molecular formula C22H23F3N4O2 B4630200 2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)
2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine
Übersicht
Beschreibung
This compound belongs to a class of chemically interesting and biologically active molecules that incorporate elements such as 1,3,4-oxadiazole and piperidine derivatives. These compounds are noteworthy due to their potential biological activities and unique chemical properties, making them subjects of extensive synthetic and analytical study.
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step reactions, starting with the formation of 1,3,4-oxadiazole derivatives from organic acids, followed by subsequent modifications to introduce additional functional groups like piperidinylsulfonyl. Techniques such as stirring with N,N-dimethylformamide (DMF) and sodium hydride are employed to achieve the desired structures (Khalid et al., 2016).
Molecular Structure Analysis
Molecular structure is characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction. These analyses help in confirming the expected structure, investigating intramolecular interactions, and understanding the compound's conformation (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include ring-opening followed by ring closure, esterification, hydrazidation, and cyclization. Such reactions often result in molecules with good fluorescence properties, indicating potential applications in material science and bioimaging (Halim & Ibrahim, 2022).
Physical Properties Analysis
Physical properties such as fluorescence spectra and crystal structure are crucial for understanding the behavior of these compounds under different conditions. Analysis of these properties is conducted using spectroscopic techniques and X-ray diffraction, revealing details like fluorescence intensity and molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their reactivity and interaction with various reagents. Studies often focus on understanding the mechanisms behind their reactions and identifying the functional groups responsible for their chemical behavior. This information is essential for designing new compounds with desired properties (Lamphon et al., 2004).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety, including derivatives with piperidine or pyrrolidine rings similar to the structure of the specified compound, have been synthesized and demonstrated strong antimicrobial activity. These findings are supported by structure-activity relationship studies that highlight the significance of these molecular frameworks in antimicrobial research (Krolenko, Vlasov, & Zhuravel, 2016). Additionally, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antibacterial activity, emphasizing the therapeutic potential of these structures (Khalid et al., 2016).
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been synthesized, structurally characterized, and investigated for their antitumor activity. This research underscores the potential medical applications of these compounds, showing that specific derivatives exhibited promising in vitro anti-cancer activity (Maftei et al., 2016).
Electroluminescence in OLEDs
Research on orange-red iridium(III) complexes, incorporating ligands similar in structural features to the specified compound, demonstrated high phosphorescence quantum yields and were used in OLEDs to achieve significant electroluminescence efficiency. This indicates the utility of such compounds in the development of high-performance OLEDs, with one complex achieving an external quantum efficiency of over 30% (Su et al., 2021).
Eigenschaften
IUPAC Name |
5-[[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O2/c23-22(24,25)17-6-3-5-16(11-17)12-20-27-21(31-28-20)14-29-10-4-8-19(13-29)30-15-18-7-1-2-9-26-18/h1-3,5-7,9,11,19H,4,8,10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRNHCPKVSWXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)CC3=CC(=CC=C3)C(F)(F)F)OCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[1-({3-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]oxy}methyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4630126.png)
![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)
![4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4630142.png)
![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)


![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B4630192.png)
![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4630196.png)
![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)
![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630232.png)
